tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate
Overview
Description
tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate: is a chemical compound with the molecular formula C10H20N4O4 It is a derivative of hydrazinecarboxylate and is characterized by the presence of a tert-butyl group, a nitro group, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate typically involves the reaction of 2-(2-methyl-1-nitropropyl) hydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine moiety.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its hydrazine moiety can interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitro groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
tert-Butyl hydrazinecarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-methyl-1-nitropropyl) hydrazine: Lacks the tert-butyl group, affecting its stability and reactivity.
tert-Butyl 2-(2-methyl-1-nitroethyl)hydrazinecarboxylate: Similar structure but with different reactivity due to the ethyl group instead of the propyl group.
Uniqueness: tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate is unique due to the combination of its tert-butyl, nitro, and hydrazine groups. This combination imparts specific reactivity and stability, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl N-[(2-methyl-1-nitropropan-2-yl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-8(2,3)16-7(13)10-11-9(4,5)6-12(14)15/h11H,6H2,1-5H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYQSGAEQQDPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C)(C)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133493 | |
Record name | Hydrazinecarboxylic acid, 2-(1,1-dimethyl-2-nitroethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354825-84-5 | |
Record name | Hydrazinecarboxylic acid, 2-(1,1-dimethyl-2-nitroethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354825-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxylic acid, 2-(1,1-dimethyl-2-nitroethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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